molecular formula C12H23NO3 B14860601 Ethyl 3-tert-butoxy-1-aminocyclopentanecarboxylate

Ethyl 3-tert-butoxy-1-aminocyclopentanecarboxylate

Cat. No.: B14860601
M. Wt: 229.32 g/mol
InChI Key: UPTXHFIKMPXRKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-tert-butoxy-1-aminocyclopentanecarboxylate is a chemical compound with the molecular formula C12H23NO3 and a molecular weight of 229.32 g/mol . It is known for its applications in various fields of scientific research and industry due to its unique chemical properties.

Preparation Methods

The synthesis of Ethyl 3-tert-butoxy-1-aminocyclopentanecarboxylate typically involves the reaction of tert-butyl 1-aminocyclopentane-1-carboxylate with ethyl chloroformate under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the desired ester. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 3-tert-butoxy-1-aminocyclopentanecarboxylate undergoes various types of chemical reactions, including:

Scientific Research Applications

Ethyl 3-tert-butoxy-1-aminocyclopentanecarboxylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Ethyl 3-tert-butoxy-1-aminocyclopentanecarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing the activity of enzymes involved in metabolic processes. Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their conformation and function .

Properties

Molecular Formula

C12H23NO3

Molecular Weight

229.32 g/mol

IUPAC Name

ethyl 1-amino-3-[(2-methylpropan-2-yl)oxy]cyclopentane-1-carboxylate

InChI

InChI=1S/C12H23NO3/c1-5-15-10(14)12(13)7-6-9(8-12)16-11(2,3)4/h9H,5-8,13H2,1-4H3

InChI Key

UPTXHFIKMPXRKH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCC(C1)OC(C)(C)C)N

Origin of Product

United States

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